molecular formula C20H20O6 B2835622 (Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-14-3

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2835622
CAS No.: 620548-14-3
M. Wt: 356.374
InChI Key: NBJPWOWFXLJOLU-YVLHZVERSA-N
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Description

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.374. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

Compounds with tert-butyl groups, such as tert-butylmethylphosphino groups, are utilized in catalysis for asymmetric hydrogenation reactions. These catalysts have demonstrated efficiency in producing chiral pharmaceutical ingredients, showcasing their utility in the synthesis of complex organic molecules (Imamoto et al., 2012). This suggests that compounds with similar structures could serve as ligands or catalysts in various organic transformations, aiding in the synthesis of valuable chiral compounds.

Material Science and Polymer Research

Tert-butyl groups are involved in the synthesis and modification of materials, such as the creation of UV-absorbent compounds like butyl methoxy-dibenzoylmethane (Parsol 1789), which is synthesized from tert-butyl benzene derivatives. This process highlights the role of tert-butyl-containing compounds in developing materials with specific desirable properties, such as UV resistance (Li Feng-qiang, 2011).

Advanced Organic Reactions and Mechanistic Studies

The introduction of tert-butyl groups in complex molecules has been shown to modify their reactivity and properties significantly. For instance, the reactivity of tert-butylcarbene in various solvents indicates that the presence of tert-butyl groups can influence the outcome of organic reactions, suggesting that the specific compound may have unique reactivity that could be exploited in synthetic chemistry (Ruck & Jones, 1998).

Sensing and Detection

Tert-butyl groups in coordination polymers have facilitated the development of materials capable of sensing and detecting small molecules and ions. This illustrates the potential of tert-butyl-containing compounds in creating sensitive and selective sensors for environmental monitoring, medical diagnostics, or chemical processing (Zhu et al., 2020).

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-12-5-6-14(24-12)10-17-19(22)15-8-7-13(9-16(15)25-17)23-11-18(21)26-20(2,3)4/h5-10H,11H2,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJPWOWFXLJOLU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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